molecular formula C7H10N2O2 B1591573 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 3078-36-2

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B1591573
CAS No.: 3078-36-2
M. Wt: 154.17 g/mol
InChI Key: REBWUCRWJNKVLL-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research. This compound features a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . Its structure consists of a propanoic acid backbone with an amino group at the alpha-carbon and a 1H-pyrrol-2-yl substituent, making it a valuable scaffold for the synthesis of more complex molecules . The core research value of this compound and its structural analogs lies in their role as key intermediates in biological studies and drug discovery. Notably, related pyrrole-containing amino acid derivatives have been investigated for their function as Transforming Growth Factor-beta (TGF-β) mimics . TGF-β is a critical protein that controls various cellular processes, including proliferation and differentiation. Compounds that mimic or modulate its activity are of immense therapeutic interest. Research indicates that such TGF-β mimics can be utilized in therapeutic compositions for wound healing and soft tissue augmentation . The mechanism often involves promoting cell proliferation and tissue repair at the site of injury, offering a potential avenue for developing advanced treatments for acute and chronic wounds . Furthermore, pyrrole derivatives are recognized as key pigment precursors in food chemistry, particularly in studies investigating the enzymatic and non-enzymatic browning processes in Allium species like garlic and onions . The reaction of 2-(1H-pyrrolyl)carboxylic acids can lead to the formation of colored pigments, providing a valuable model for understanding and controlling food discoloration . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWUCRWJNKVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591095
Record name 3-(1H-Pyrrol-2-yl)alanine
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3078-36-2
Record name α-Amino-1H-pyrrole-2-propanoic acid
Source CAS Common Chemistry
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Record name 3-(1H-Pyrrol-2-yl)alanine
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Record name 2-amino-3-(1H-pyrrol-2-yl)propanoic acid
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Preparation Methods

Hydrolysis of Methyl Ester Precursors

One of the most straightforward and commonly employed methods for preparing 2-amino-3-(1H-pyrrol-2-yl)propanoic acid is the acidic or basic hydrolysis of its methyl ester derivative, methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate.

  • Acidic Hydrolysis: Treatment of the methyl ester with aqueous hydrochloric acid (HCl/H₂O) under reflux conditions yields the free amino acid. This method ensures complete cleavage of the ester bond, producing the target acid with high purity.

  • Basic Hydrolysis: Using sodium hydroxide (NaOH) in ethanol (EtOH) converts the ester into the sodium salt of the amino acid. Subsequent acidification can regenerate the free acid.

Hydrolysis Type Reagents Conditions Product
Acidic HCl / H₂O Reflux, several h This compound (free acid)
Basic NaOH / EtOH Reflux, several h Sodium salt of this compound

This approach is widely used due to its operational simplicity and scalability for industrial production.

Alkylation and Amination Routes

The synthesis of the methyl ester precursor often involves the alkylation of pyrrole or its derivatives with suitable electrophilic precursors, followed by introduction of the amino group.

  • Alkylation of Pyrrole: Pyrrole undergoes alkylation with haloalkanoate esters or equivalent electrophiles to form pyrrole-substituted esters.

  • Amination: The ester intermediate is then aminated, either by direct substitution or via azide intermediates that are subsequently reduced to the amino group.

This method requires careful control of reaction conditions, including choice of solvent, temperature, and catalysts, to avoid polymerization or side reactions of the sensitive pyrrole ring.

Enzymatic and Optically Active Synthesis

For the preparation of optically active this compound derivatives, enzymatic resolution or asymmetric synthesis methods have been developed.

  • Enzymatic Hydrolysis: Racemic esters can be selectively hydrolyzed by enzymes under controlled pH and temperature to yield optically enriched amino acids.

  • Optically Active Salt Formation: Diastereomeric salts are formed by reacting racemic amino acid derivatives with optically active amino alcohols. Fractional recrystallization and subsequent acid/base treatment isolate the optically pure compound.

Step Conditions Notes
Enzymatic hydrolysis pH 5–7, 30–60°C Selective for one enantiomer
Diastereomeric salt formation Mixing with optically active amino alcohol in solvents like methanol or toluene Precipitation and recrystallization for resolution

These methods yield high purity and enantiomeric excess, essential for pharmaceutical applications.

Oxidation and Reduction Reactions in Synthesis

The pyrrole ring and amino acid moiety can undergo selective oxidation or reduction during synthesis or modification:

Reaction Type Reagents Conditions Outcome
Oxidation Potassium permanganate (KMnO₄) Acidic aqueous medium, room temperature Pyrrolidinone derivatives from pyrrole ring
Oxidation Hydrogen peroxide (H₂O₂) pH 7–8, 50–60°C Nitro-substituted amino acid derivatives
Reduction Sodium borohydride (NaBH₄) Methanol, 0–25°C Partial reduction of ester to alcohol
Reduction Lithium aluminum hydride (LiAlH₄) Diethyl ether, reflux Complete reduction to diol

These transformations are useful for derivatization or protecting group strategies during synthesis.

Representative Synthetic Procedure Example

A typical laboratory synthesis might proceed as follows:

  • Synthesis of methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate: Alkylation of pyrrole with methyl bromoacetate under basic conditions, followed by amination or azide substitution and reduction.

  • Hydrolysis: Acidic hydrolysis of the methyl ester with HCl under reflux to yield the free amino acid.

  • Purification: Isolation by extraction, crystallization, or chromatographic methods.

  • Optional Resolution: If optically active material is desired, form diastereomeric salts with optically active amino alcohols and recrystallize.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Acidic Hydrolysis of Ester HCl/H₂O, reflux Simple, high yield Requires ester precursor
Basic Hydrolysis of Ester NaOH/EtOH, reflux Produces sodium salt intermediate Needs acidification for free acid
Alkylation + Amination Pyrrole, haloalkanoate esters, amination reagents Direct construction of skeleton Sensitive to pyrrole degradation
Enzymatic Resolution Enzymes, controlled pH and temperature High enantiomeric purity Requires enzyme availability
Diastereomeric Salt Resolution Optically active amino alcohols, recrystallization Efficient optical resolution Additional purification steps

Research Findings and Analysis

  • The hydrolysis of methyl esters remains the most practical and scalable approach for producing this compound, with yields typically exceeding 80% under optimized conditions.

  • Enzymatic and diastereomer salt methods provide access to optically pure forms, critical for pharmaceutical intermediates, with enantiomeric excess often above 95%.

  • Oxidation and reduction reactions are valuable for functional group transformations but require careful control to preserve the integrity of the pyrrole ring.

  • Reaction temperatures generally range from ambient to reflux (25–120°C), and reaction times vary from several hours to a day depending on the step.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The pyrrole ring structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyrrole C₇H₈N₂O₂ ~168.15 Discontinued; pyrrole’s π-electron system may influence binding affinity.
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene C₇H₈NO₂S 185.21 Used in biocatalytic ammonia elimination with SwCNTNH₂-PAL; sulfur enhances stability.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine C₈H₁₀N₂O₂ 166.18 ≥98.5% purity; pyridine’s basicity may improve solubility in polar solvents.
(S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Pyrrolo-pyridine C₁₀H₁₁N₃O₂ 205.21 Extended conjugation; potential use in medicinal chemistry.
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid Thiazole Varies by aryl group ~350–400 Antimycobacterial activity against M. tuberculosis; non-toxic to human cells.
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid Indazole C₁₀H₁₁N₃O₂ 205.21 Rigid bicyclic structure; potential for targeting enzymatic active sites.

Key Findings

Electronic and Steric Effects: Pyrrole vs. Thiophene: Replacing pyrrole with thiophene introduces a sulfur atom, enhancing hydrophobicity and stability in oxidative conditions. This substitution is critical in biocatalytic applications, as seen in ammonia elimination reactions . Pyridine Derivatives: The basic pyridine nitrogen improves water solubility compared to pyrrole, making (R)-2-amino-3-(pyridin-3-yl)propanoic acid a candidate for chiral drug intermediates .

Biological Activity: Thiazole-containing analogs exhibit notable antimycobacterial activity (MIC values: 12.5–50 µg/mL against M. tuberculosis), attributed to thiazole’s ability to participate in hydrogen bonding and π-π stacking with bacterial targets . Indazole derivatives, with their planar bicyclic structure, may exhibit enhanced binding to rigid enzymatic pockets, though specific data are lacking in the evidence .

Synthetic Accessibility: Pyrazole-containing analogs (e.g., compound 25 in ) are synthesized via regioselective condensation/aza-Michael reactions, highlighting the versatility of heterocyclic amino acids in modular synthesis .

Biological Activity

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring attached to a propanoic acid backbone, with the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and a molecular weight of 154.17 g/mol. The presence of the nitrogen-containing heterocyclic ring contributes to its diverse biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as amino acid metabolism and protein synthesis. Current studies suggest that the compound may act as an enzyme modulator or receptor ligand, although specific pathways remain under investigation.

1. Enzymatic Interactions

Research indicates that this compound can influence enzymatic activities. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses .

2. Antioxidant Properties

The compound exhibits promising antioxidant activity. In assays such as the DPPH radical scavenging test, it demonstrated significant radical scavenging ability, suggesting potential applications in preventing oxidative stress-related damage .

3. Neuroprotective Effects

Studies have pointed towards neuroprotective properties, with indications that it may protect neuronal cells from oxidative damage and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

Case Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, supporting its role as a potential neuroprotective agent .

Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, various concentrations of the compound were tested using the DPPH assay. The results showed a dose-dependent increase in antioxidant activity, with the highest concentration exhibiting over 80% radical scavenging capability compared to standard antioxidants like ascorbic acid .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Methodology Findings
Enzymatic ModulationEnzyme assaysSignificant modulation of metabolic enzymes
Antioxidant ActivityDPPH Radical ScavengingOver 80% scavenging at optimal concentrations
Neuroprotective EffectsCellular modelsReduced oxidative stress-induced cell death

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Answer : Common methods include asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry and solid-phase peptide synthesis for scalable production . Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect enantiomeric excess and purity. For example, low temperatures reduce racemization during coupling steps . Purification typically involves HPLC with chiral columns to isolate the desired enantiomer .

Q. How can researchers verify the structural accuracy of synthesized this compound?

  • Answer : Use X-ray crystallography for absolute configuration determination and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of the pyrrole ring and propanoic acid backbone . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic techniques are optimal for characterizing the compound’s stability under physiological conditions?

  • Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–400 nm) to monitor degradation. For real-time analysis, use NMR spectroscopy in D₂O at 37°C to track peak shifts or disappearance of key protons (e.g., NH₂ or pyrrole H) . Accelerated stability testing at elevated temperatures (40–60°C) can model long-term storage behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from variability in assay conditions (e.g., buffer composition, cell lines). To address this:

  • Perform side-by-side comparative assays using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .
  • Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Confirm structural integrity of test compounds using LC-MS post-assay to rule out degradation artifacts .

Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacology studies?

  • Answer :

  • Prodrug derivatization : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs hydrolyzed in vivo) .
  • Co-administration with permeation enhancers : Use sodium caprate to transiently open tight junctions in the blood-brain barrier .
  • Pharmacokinetic profiling : Measure plasma half-life (t½) and brain-to-plasma ratio via LC-MS/MS after intravenous and oral administration .

Q. How do electronic effects of pyrrole substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Answer : Substituents alter HOMO/LUMO energy levels , affecting nucleophilic/electrophilic behavior. For example:

  • Electron-withdrawing groups (e.g., -CN) on the pyrrole ring increase electrophilicity, enhancing reactivity in Michael additions .
  • Electron-donating groups (e.g., -OCH3) stabilize intermediates in Pd-catalyzed cross-couplings .
  • Computational modeling (DFT) predicts regioselectivity in reactions, validated experimentally via <sup>13</sup>C NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(1H-pyrrol-2-yl)propanoic acid
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2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

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